molecular formula C13H13NO3S B288089 ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate

ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate

Cat. No. B288089
M. Wt: 263.31 g/mol
InChI Key: ZPCPLWQPYRRPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate, also known as EMI, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EMI belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug development.

Mechanism of Action

The exact mechanism of action of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate is not fully understood. However, it has been proposed that ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate exerts its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis. Furthermore, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.

Future Directions

Future research on ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Moreover, the development of novel derivatives of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate with improved pharmacokinetic and pharmacodynamic properties should be explored. Finally, the potential use of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate as a tool compound for studying various signaling pathways involved in disease pathogenesis should be investigated.

Synthesis Methods

Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-formylindole with methylthioacetate followed by esterification with ethyl chloroformate. The final step involves the oxidation of the thiomethyl group to form the desired product, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 3-formyl-7-methylsulfanyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)12-9(7-15)8-5-4-6-10(18-2)11(8)14-12/h4-7,14H,3H2,1-2H3

InChI Key

ZPCPLWQPYRRPFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O

Origin of Product

United States

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